![molecular formula C36H40N4O3S3 B2769267 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 681435-68-7](/img/structure/B2769267.png)
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a dibutylsulfamoyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (benzo[d]thiazol-2-yl, tetrahydrothieno[2,3-c]pyridin-2-yl), followed by functionalization with the appropriate groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzo[d]thiazol-2-yl group might participate in nucleophilic substitution reactions, while the tetrahydrothieno[2,3-c]pyridin-2-yl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the presence of polar functional groups might enhance its solubility in polar solvents .Scientific Research Applications
Catalysis and Transfer Hydrogenation
The compound’s ruthenium(ii) complexes, such as [Ru(II)(CO)Cl(PPh₃)₂L₁] (Ru1) and [Ru(II)(CO)H(PPh₃)₂L₁] (Ru2), have been studied for their catalytic activity in the transfer hydrogenation of ketones . These complexes display moderate catalytic activities, making them valuable in synthetic chemistry and green catalysis. The ligand’s structure influences the catalytic performance, and the complexes’ distorted octahedral geometries play a crucial role in their reactivity.
Photophysics and Fluorescence
The compound 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) exhibits interesting photophysical phenomena in different solvents . Its dual fluorescence (enol emission and keto emission) arises due to excited-state intramolecular proton transfer (ESIPT). Understanding these photophysical properties is essential for applications in optoelectronics, sensors, and imaging.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, structural analysis, and potential applications. This could include studies to optimize its synthesis, detailed structural characterization, investigation of its reactivity, and evaluation of its biological activity .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O3S3/c1-3-5-21-40(22-6-4-2)46(42,43)28-18-16-27(17-19-28)34(41)38-36-33(35-37-30-14-10-11-15-31(30)44-35)29-20-23-39(25-32(29)45-36)24-26-12-8-7-9-13-26/h7-19H,3-6,20-25H2,1-2H3,(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFIWLYWRNMGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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